Product packaging for 1H-benzimidazol-2-ylthiourea(Cat. No.:CAS No. 62530-07-8)

1H-benzimidazol-2-ylthiourea

Cat. No.: B3355411
CAS No.: 62530-07-8
M. Wt: 192.24 g/mol
InChI Key: SLMDQOMBRAMXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Benzimidazol-2-ylthiourea (CAS 62530-07-8) is a chemical compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . It belongs to the benzimidazole family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The structure combines a benzimidazole heterocycle with a thiourea moiety, making it a versatile building block for the synthesis of various heterocyclic compounds and a key intermediate in drug discovery efforts . Researchers utilize this compound in the design and development of potential therapeutic agents. Its applications have been documented in scientific literature, where it serves as a precursor in synthetic routes for generating diverse compound libraries aimed at exploring new pharmacological activities . The product is provided exclusively for research purposes in laboratory settings. It is not intended for use in humans, animals, or for diagnostic applications. Researchers are responsible for conducting all necessary safety and handling procedures prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N4S B3355411 1H-benzimidazol-2-ylthiourea CAS No. 62530-07-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-benzimidazol-2-ylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c9-7(13)12-8-10-5-3-1-2-4-6(5)11-8/h1-4H,(H4,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMDQOMBRAMXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377906
Record name 1H-benzimidazol-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62530-07-8
Record name 1H-benzimidazol-2-ylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodological Advancements for 1h Benzimidazol 2 Ylthiourea and Its Derivatives

Direct Synthesis Approaches for 1H-Benzimidazol-2-ylthiourea

The most direct route to synthesizing this compound involves the reaction of a suitable benzimidazole (B57391) precursor with a thiourea (B124793) source. A common and effective method is the condensation of 2-aminobenzimidazole (B67599) with thiourea. In a typical procedure, these reactants are refluxed in a high-boiling polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated for an extended period, often up to 16 hours, to ensure the completion of the reaction. derpharmachemica.com This approach leverages the nucleophilic character of the amino group on the benzimidazole ring to attack the thiourea, leading to the formation of the desired product.

Another method involves the reaction of 2-mercapto-1H-benzimidazole with cyanamide. The resulting product can be isolated and purified, often as a salt. For instance, the synthesis of 2-Thioureido-1H-benzimidazol-3-ium chloride monohydrate has been reported, with a melting point of 248–251°C. researchgate.net The structure of this salt confirms the formation of the benzimidazolylthiourea backbone. researchgate.net

These direct methods provide a fundamental basis for obtaining the core this compound scaffold, which can then be used as a starting material for further derivatization.

Table 1: Direct Synthesis Methods for this compound

Reactant 1 Reactant 2 Solvent Conditions Product Reference
2-Aminobenzimidazole Thiourea Dimethylformamide (DMF) Reflux, 16 hours 1-(1H-benzo[d]imidazol-2-yl)thiourea derpharmachemica.com

Derivatization Pathways for Substituted this compound Analogues

The core structure of this compound offers multiple sites for chemical modification, allowing for the synthesis of a diverse library of analogues. These derivatizations are typically focused on the benzimidazole nitrogen atoms, the thioamide moiety, or the construction of larger hybrid molecules.

N-Alkylation and Acylation Methods

The nitrogen atoms of the benzimidazole ring are common targets for functionalization through alkylation and acylation reactions. These modifications can significantly alter the compound's physicochemical properties.

N-Alkylation: The N-alkylation of the benzimidazole scaffold is frequently achieved by reacting the parent compound with an alkyl halide (such as benzyl (B1604629) chloride or bromide) in the presence of a base like potassium carbonate (K₂CO₃). researchgate.netgsconlinepress.com This reaction typically proceeds via nucleophilic substitution, where the deprotonated benzimidazole nitrogen attacks the electrophilic carbon of the alkyl halide. gsconlinepress.com Both conventional heating and microwave irradiation have been successfully employed for these transformations. diva-portal.org The choice of solvent and reaction conditions can influence the regioselectivity of the alkylation, yielding N1- or N3-substituted products, or a mixture of both. For instance, N-alkylation of 2-(benzylthio)methyl-1H-benzimidazole derivatives has been systematically studied to produce a range of analogues. gsconlinepress.com

N-Acylation: Acylation introduces a carbonyl group onto the benzimidazole nitrogen, forming an amide linkage. A general method for creating N-acyl thioureas involves reacting an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) in an anhydrous solvent like acetone (B3395972) to generate an in situ acyl isothiocyanate. This intermediate is then reacted with a primary heterocyclic amine, such as 2-aminobenzimidazole, to yield the final N-acylated thiourea derivative. mdpi.com Another approach involves the direct acylation of a compound like 1H-benzo[d]imidazole-2(3H)-thione with acetic anhydride. mdpi.com However, it has been noted that subsequent alkylation of such N-acylated products under basic conditions can lead to the cleavage of the acetyl group. mdpi.com

Table 2: Selected N-Alkylation and Acylation Reactions on Benzimidazole Scaffolds

Starting Material Reagent(s) Base/Catalyst Method Product Type Reference
2-Substituted benzimidazole Alkyl Halide K₂CO₃ Conventional Heating/Microwave N-Alkyl benzimidazole diva-portal.org
2-Benzylthiomethyl-1H-benzimidazole Benzyl Chloride/Bromide K₂CO₃ Condensation N-Alkyl benzimidazole derivative gsconlinepress.com
Acyl Chloride + Primary Heterocyclic Amine Ammonium Thiocyanate None Two-step, one-pot N-Acyl thiourea derivative mdpi.com

Functionalization at the Thioamide Moiety

The thioamide group (-NH-C(S)-NH-) is a versatile functional handle for derivatization. Reactions can target the sulfur atom or involve the entire moiety in cyclization reactions.

One key strategy involves using the tautomeric thione form of a precursor, such as 1,3-dihydro-2H-1,3-benzimidazole-2-thione. The sulfur atom in this thione can act as a nucleophile. For example, it can be reacted with an electrophile like 4-fluorobenzaldehyde (B137897) in the presence of a base to form a thioether linkage. mdpi.com The resulting S-substituted benzimidazole can then be further elaborated. For instance, the aldehyde group in 4-((1H-benzo[d]imidazol-2-yl)thio)benzaldehyde can be condensed with thiosemicarbazide (B42300) to build a thiosemicarbazone side chain, effectively extending the functionalization from the original thioamide sulfur. mdpi.com

The thioamide group itself is also a crucial synthon for constructing new heterocyclic rings. Thiourea derivatives are key intermediates in the synthesis of various heterocycles. chemrxiv.org For example, chalcones can react with thiourea under basic conditions, often assisted by ultrasonication, to yield dihydropyrimidine-2(1H)-thiones, incorporating the N-C(S)-N unit into a new six-membered ring. acs.org

Hybrid Molecule Construction Strategies

A prominent strategy in medicinal chemistry is the creation of hybrid molecules, which covalently link two or more distinct pharmacophores to create a single molecule with potentially enhanced or novel biological activities. The this compound scaffold is an attractive component for such constructions.

One powerful approach is the use of "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Researchers have synthesized hybrid molecules containing both benzimidazole and 1,2,3-triazole moieties by reacting an azide-functionalized benzimidazole with a terminal alkyne. mdpi.com This method is highly efficient and creates a stable triazole linker between the benzimidazole core and another molecular fragment. mdpi.com

Other strategies involve linking the benzimidazole-thiourea unit to different heterocyclic systems known for their biological relevance. For example, hybrids incorporating quinoline (B57606) have been synthesized. thesciencein.org Another approach involves designing molecules that combine the thioureido-benzenesulfonamide pharmacophore, where a sulfonamide group is attached to a thiourea linked to another bioactive moiety. scribd.com These strategies aim to leverage the properties of each component part to create synergistic effects in the final hybrid compound. nih.gov

Exploration of Green Chemistry Principles in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzimidazole derivatives to reduce environmental impact and improve efficiency. chemmethod.com These approaches focus on minimizing waste, avoiding hazardous substances, and reducing energy consumption.

Key green strategies applicable to the synthesis of the benzimidazole core, and by extension its thiourea derivatives, include:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes or even seconds, while often improving product yields. rjptonline.org For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved in as little as 5 minutes using microwave heating with a catalytic amount of Erbium triflate (Er(OTf)₃). researchgate.net

Use of Green Solvents and Catalysts: Traditional syntheses often rely on toxic solvents and harsh acidic or basic conditions. scirp.org Green alternatives involve using environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG). chemmethod.com For instance, the condensation of o-phenylenediamines with aldehydes has been successfully carried out in an aqueous boric acid solution at room temperature or using ceric ammonium nitrate (B79036) (CAN) as a catalyst in PEG. chemmethod.com

Solvent-Free and Solid-Support Reactions: To further minimize solvent use, reactions can be performed under solvent-free conditions. One such method involves the oxidation of the carbon-nitrogen bond using an inexpensive and non-toxic metal complex like K₄[Fe(CN)₆] without any solvent. chemmethod.com Another approach immobilizes reactants on solid supports like silica (B1680970) gel or clays, which can simplify purification and, in some cases, enhance catalytic activity. scirp.org

These green methodologies offer more sustainable and efficient pathways for the synthesis of benzimidazoles, which are the essential precursors for this compound and its derivatives. chemmethod.comresearchgate.net

Table 3: Green Synthesis Approaches for Benzimidazole Derivatives

Method Catalyst/Medium Key Advantage(s) Reference
Microwave Irradiation Er(OTf)₃ (1 mol%) Fast reaction time (5 min), high yields (91-99%) researchgate.net
Aqueous Synthesis Aqueous Boric Acid Room temperature, convenient, good yields chemmethod.com
PEG Solvent Ceric Ammonium Nitrate (CAN) Green solvent, low catalyst loading chemmethod.com

Advanced Spectroscopic and Structural Elucidation of 1h Benzimidazol 2 Ylthiourea and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1H-benzimidazol-2-ylthiourea and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and dynamics in solution and the solid state. nih.gov

Proton (¹H) NMR Data Analysis and Chemical Shift Interpretation

Proton (¹H) NMR spectroscopy is instrumental in identifying the various proton environments within the this compound molecule. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment surrounding each proton.

In a typical ¹H NMR spectrum of this compound, the aromatic protons of the benzimidazole (B57391) ring system generally appear as a multiplet in the range of δ 6.39–7.50 ppm. derpharmachemica.com The protons of the thiourea (B124793) moiety, specifically the NH protons, are typically observed as singlets at δ 9.20 and 9.34 ppm. derpharmachemica.com The exact chemical shifts can be influenced by the solvent used and the presence of substituents on the benzimidazole ring or the thiourea group. For instance, in some benzimidazole derivatives, the aromatic protons can be found between δ 7.2 and 8.5 ppm, while the thiourea NH signals are in the δ 9–11 ppm range.

The interpretation of ¹H NMR spectra involves analyzing the chemical shift, integration (the area under a peak, proportional to the number of protons), and multiplicity (splitting pattern) of each signal. acdlabs.com For example, the presence of exchangeable protons, such as those in -NH groups, often results in broad peaks. acdlabs.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Analogues

Functional Group Chemical Shift (δ, ppm) Multiplicity Reference
Aromatic-H 6.39 - 7.50 Multiplet derpharmachemica.com
Thiourea-NH 9.20 Singlet derpharmachemica.com
Thiourea-NH 9.34 Singlet derpharmachemica.com
Benzimidazole-NH 11.116 - 11.529 Singlet ijpbs.com
Aromatic-H (Substituted) 7.2 - 8.5 Multiplet
Thiourea-NH (Substituted) 9 - 11 Broad Singlet

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) NMR Chemical Shift Correlations

Carbon-13 (¹³C) NMR spectroscopy provides valuable information about the carbon skeleton of this compound. The chemical shifts in ¹³C NMR have a much broader range than in ¹H NMR, allowing for the clear resolution of individual carbon signals. oregonstate.edu

For benzimidazole derivatives, the carbon atoms of the aromatic ring typically resonate in the region of δ 109.4–141.4 ppm. derpharmachemica.com The C2 carbon of the benzimidazole ring, being attached to two nitrogen atoms, appears at a distinct chemical shift. The thiourea carbon (C=S) is also a key diagnostic signal. In N-acylthiourea derivatives, the C=S carbon can be found around δ 183.60 ppm. acs.org

Nitrogen-15 (¹⁵N) NMR spectroscopy, although less common due to the low natural abundance of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atoms within the benzimidazole and thiourea moieties. researchgate.net This technique is particularly useful for studying tautomerism and hydrogen bonding. nih.govmdpi.com Experimental and theoretical studies on NH-benzimidazoles have shown that ¹⁵N chemical shifts can unambiguously determine the tautomeric state of the molecule. nih.govbeilstein-journals.org

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Benzimidazolylthiourea Analogues

Carbon Type Chemical Shift (δ, ppm) Reference
Aromatic C-H 109.4 - 128.3 derpharmachemica.com
Aromatic Quaternary C 121.5 - 141.4 derpharmachemica.com
C=S (Thiourea) ~183.60 acs.org
C2 (Benzimidazole) ~153.38 acs.org

Vibrational Spectroscopy Applications: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound. epequip.comsci-hub.se These complementary methods probe the vibrational modes of a molecule, providing a characteristic fingerprint. researchgate.net

In the FT-IR spectrum of a benzimidazolylthiourea derivative, characteristic absorption bands can be observed. The N-H stretching vibrations of the benzimidazole and thiourea groups typically appear in the region of 3100–3400 cm⁻¹. derpharmachemica.comafjbs.com The C=N stretching of the imidazole (B134444) ring is often found around 1625 cm⁻¹, while the C=C stretching of the aromatic ring is observed near 1580 cm⁻¹. derpharmachemica.com The thiocarbonyl (C=S) stretching vibration, a key feature of the thiourea group, is also identifiable.

Raman spectroscopy provides complementary information, particularly for non-polar bonds that are weak in the IR spectrum. epequip.com For instance, the C=S bond often gives a strong Raman signal. The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis and confident assignment of functional groups. mdpi.com

Table 3: Key Vibrational Frequencies for this compound and Analogues

Vibrational Mode Wavenumber (cm⁻¹) Technique Reference
N-H Stretch 3100 - 3400 FT-IR derpharmachemica.comafjbs.com
C-H Stretch (Aromatic) 2918 - 3057 FT-IR derpharmachemica.com
C=N Stretch ~1625 FT-IR derpharmachemica.com
C=C Stretch (Aromatic) ~1580 FT-IR derpharmachemica.com
C=S Stretch ~1377 FT-IR nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (LC-MS, HRMS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are commonly employed.

The mass spectrum of this compound (C₈H₈N₄S) would show a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (192.24 g/mol ). nih.gov High-resolution mass spectrometry can provide the exact mass of the molecular ion, confirming the elemental composition. nih.gov

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, a characteristic fragmentation would be the loss of the thiourea side chain. For instance, a fragment ion corresponding to the loss of NH₂CS (thiocarbamoyl group) has been reported. vulcanchem.com The presence of sulfur can be identified by the characteristic isotopic pattern of the M+2 peak. neu.edu.tr

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding and π-π stacking. manchester.ac.uk

For a related compound, 2-thioureido-1H-benzimidazol-3-ium chloride monohydrate, X-ray diffraction revealed that the cation is nearly planar. researchgate.net In the crystal structure, molecules are linked by a network of hydrogen bonds involving N-H···O, N-H···Cl, and N-H···S interactions, as well as π-π stacking between the benzene (B151609) and imidazole rings. researchgate.net In another analogue, (1H-benzimidazol-2-yl)(morpholin-4-yl)methanethione, molecules are linked by N-H···N hydrogen bonds into chains. nih.gov These intermolecular forces play a crucial role in the solid-state packing of these molecules. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within this compound. The absorption of UV or visible light promotes electrons from lower to higher energy molecular orbitals. The resulting spectrum provides information about the conjugated systems within the molecule.

The UV-Vis spectrum of benzimidazole derivatives typically shows absorption bands corresponding to π→π* and n→π* electronic transitions. For example, a study on bis-thiourea derivatives recorded in DMSO showed broad background absorption peaks. ukm.my The electronic absorption spectrum of 1-(benzoyl)-3-(benzimidazol-2-yl) thiourea exhibited a π→π* transition. afjbs.com The position and intensity of these absorption bands can be influenced by the solvent and the presence of various substituents on the benzimidazole ring. nih.gov

Coordination Chemistry of 1h Benzimidazol 2 Ylthiourea Ligands and Their Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1H-benzimidazol-2-ylthiourea and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The general procedure often entails dissolving the ligand and the metal salt, such as a halide or acetate (B1210297) salt of a transition metal, in a solvent like ethanol (B145695) or methanol. The reaction mixture is then stirred, sometimes with heating, to facilitate the formation of the complex, which may precipitate out of the solution and can be collected by filtration.

Characterization of these newly synthesized complexes is carried out using a combination of spectroscopic and analytical techniques to elucidate their structure and composition. Elemental analysis is fundamental in determining the empirical formula of the complex, which provides insight into the ligand-to-metal stoichiometry. Molar conductivity measurements in solvents like DMSO or DMF are used to ascertain the electrolytic or non-electrolytic nature of the complexes.

Ligand Binding Modes and Geometries in Metal Coordination

The this compound ligand offers several potential coordination sites, leading to a variety of possible binding modes. The thiourea (B124793) moiety itself can coordinate to a metal center in a monodentate fashion through the sulfur atom, which is a common binding mode for thiourea derivatives. Alternatively, it can act as a bidentate ligand, chelating to the metal ion through both the sulfur and one of the nitrogen atoms of the thiourea group, forming a stable chelate ring.

The benzimidazole (B57391) portion of the ligand provides additional coordination possibilities. The imine nitrogen atom (N3) of the benzimidazole ring is a common coordination site for metal ions. Therefore, this compound can act as a bidentate ligand by coordinating through the benzimidazole nitrogen and the thiourea sulfur atom. This N,S-bidentate chelation is a frequently observed coordination mode for similar ligands.

The specific binding mode adopted by the ligand is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. For instance, some metal ions may favor coordination with the "harder" nitrogen donor, while others may prefer the "softer" sulfur donor.

The coordination of one or more this compound ligands to a metal center results in various coordination geometries. Depending on the coordination number of the metal ion and the stoichiometry of the complex, geometries such as tetrahedral, square planar, or octahedral can be adopted. For example, a divalent metal ion coordinating with two bidentate this compound ligands could result in a distorted tetrahedral or square planar geometry.

Influence of Metal Ions on Complex Stability and Electronic Structure

The identity of the metal ion plays a crucial role in determining the stability and electronic structure of the resulting complex with this compound. The stability of these metal complexes is often discussed in terms of their formation constants, which quantify the equilibrium between the free ligand and the metal ion to form the complex in solution. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin octahedral first-row transition metal ions, can often be applied. This series predicts the stability order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). The enhanced stability of the Cu(II) complex is attributed to the Jahn-Teller effect.

The coordination of the metal ion to the this compound ligand significantly alters the electronic structure of the ligand. The donation of electron density from the ligand's donor atoms to the metal ion's orbitals leads to a redistribution of electron density throughout the complex. This change in electronic structure can be observed through techniques like UV-Vis spectroscopy, where shifts in the absorption bands corresponding to electronic transitions within the ligand are seen upon complexation. The d-orbitals of the transition metal ions are also affected, leading to d-d electronic transitions that are characteristic of the metal ion and its coordination environment. These transitions are often in the visible region of the electromagnetic spectrum and are responsible for the color of many transition metal complexes.

Spectroscopic Signatures of Metal Complexation

The formation of a metal complex with this compound is accompanied by distinct changes in its spectroscopic properties, which serve as key indicators of coordination.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands corresponding to the N-H, C=S, and C=N stretching vibrations are present. Upon coordination to a metal ion through the sulfur atom of the thiourea group, a shift in the ν(C=S) band to a lower frequency is typically observed. This is due to the weakening of the C=S double bond upon donation of electron density from the sulfur atom to the metal. If coordination also involves a nitrogen atom from the thiourea or the benzimidazole ring, the ν(N-H) and ν(C=N) bands may also show shifts in their positions. The appearance of new bands in the far-IR region can often be attributed to the formation of metal-sulfur (M-S) and metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the 1H NMR spectrum of the free ligand, the protons of the N-H groups of both the thiourea and benzimidazole moieties exhibit characteristic chemical shifts. Upon complexation, these signals may broaden or shift downfield due to the donation of electron density to the metal ion. Changes in the chemical shifts of the aromatic protons of the benzimidazole ring can also provide evidence of coordination.

Electronic (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound typically shows absorption bands in the ultraviolet region corresponding to π→π* and n→π* electronic transitions within the benzimidazole and thiourea chromophores. Upon complexation with a metal ion, these intraligand transition bands may be shifted to either longer (bathochromic) or shorter (hypsochromic) wavelengths. For transition metal complexes, new absorption bands may appear in the visible region. These bands are often attributed to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions, where an electron is excited from a ligand-based orbital to a metal-based orbital. The positions and intensities of these bands provide valuable information about the coordination geometry and the nature of the metal-ligand bonding.

Below is a table summarizing the expected spectroscopic changes upon complexation of this compound.

Spectroscopic TechniqueObserved Change upon ComplexationInterpretation
Infrared (IR)Shift of ν(C=S) to lower frequencyCoordination through the sulfur atom
Shift of ν(C=N) and ν(N-H) bandsCoordination involving nitrogen atoms
Appearance of new bands in the far-IRFormation of M-S and M-N bonds
1H NMRDownfield shift or broadening of N-H signalsDonation of electron density from N atoms
Shifts in aromatic proton signalsCoordination of the benzimidazole ring
UV-VisShifts in intraligand π→π* and n→π* bandsAlteration of ligand's electronic structure
Appearance of new bands in the visible regiond-d transitions or LMCT bands

Investigation of Diverse Biological Activities of 1h Benzimidazol 2 Ylthiourea Derivatives

Antimicrobial Activity Profiles and Mechanistic Insights

Derivatives of 1H-benzimidazol-2-ylthiourea have demonstrated significant potential as broad-spectrum antimicrobial agents, showing activity against both bacteria and fungi. nih.gov The incorporation of different substituents onto the core structure allows for the modulation of their activity, leading to the development of compounds with enhanced potency. nih.gov

In vitro studies have consistently shown that benzimidazole (B57391) derivatives, including those with thiourea (B124793) and related thio-moieties, are effective against a range of pathogenic bacteria. Their efficacy spans both Gram-positive and Gram-negative classes.

For instance, a library of 53 benzimidazole derivatives was screened against medically relevant bacteria, with several compounds showing notable activity against two methicillin-resistant Staphylococcus aureus (MRSA) strains, with Minimum Inhibitory Concentrations (MICs) comparable to the standard drug ciprofloxacin. nih.gov Similarly, newly synthesized bis-benzimidazole derivatives have shown inhibitory zones of up to 17 mm against Staphylococcus aureus. researchgate.net Other studies have reported that certain chalcone-benzimidazole hybrids are active against S. aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net Fused tricyclic benzimidazole–thiazinone derivatives also exhibited inhibitory effects against Pseudomonas aeruginosa and Escherichia coli. mdpi.com

The table below summarizes the antibacterial activity of selected this compound and related derivatives from various studies.

Compound TypeBacterial StrainActivity MeasurementResultSource
N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amineStaphylococcus aureusInhibition Zone17 mm researchgate.net
N-((1H-benzimidazol-2-yl)methyl)-2-substituted-3H-benzimidazol-5-amineKlebsiella spp.Inhibition Zone19 mm researchgate.net
Benzimidazole-Thiazinone Derivative (CS4)Pseudomonas aeruginosaMIC256 µg/mL mdpi.com
Benzimidazole-Thiazinone Derivative (CS4)Escherichia coliMIC512 µg/mL mdpi.com
5-halobenzimidazole derivativesMethicillin-resistant S. aureus (MRSA)MICComparable to Ciprofloxacin nih.gov
Chalcone-benzimidazole hybridsStaphylococcus aureusNot specifiedActive researchgate.net
Chalcone-benzimidazole hybridsEscherichia coliNot specifiedActive researchgate.net

The antifungal potential of this compound derivatives is also well-documented. These compounds have been tested against a variety of fungal pathogens, often showing potency comparable or superior to existing antifungal drugs. nih.govresearchgate.net

In one extensive screening, 23 benzimidazole derivatives demonstrated potent fungicidal activity against selected fungal strains, with MIC values equivalent to or better than amphotericin B. nih.gov Specifically, derivatives such as 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole have shown excellent antifungal effects. nih.gov Studies on S-alkyl benzimidazole-thienopyrimidines revealed antimicrobial properties against the Candida albicans fungal strain. mdpi.com Furthermore, various synthesized bisbenzimidazole compounds exhibited moderate to excellent activity against multiple fungal strains, with MIC values ranging from 0.975 to 15.6 µg/mL. nih.gov

The table below presents findings on the antifungal activity of selected derivatives.

Compound TypeFungal StrainActivity Measurement (MIC)ResultSource
Bisbenzimidazole DerivativesVarious FungiMIC0.975–15.6 µg/mL nih.gov
5-halobenzimidazole derivativesVarious FungiMICEquivalent or greater potency than Amphotericin B nih.gov
1-nonyl-1H-benzo[d]imidazoleCandida speciesMIC0.5-256 µg/mL nih.gov
S-alkyl benzimidazole-thienopyrimidinesCandida albicansNot specifiedActive mdpi.com
2-chloromethyl-1H-benzimidazole derivative (5b)Colletotrichum gloeosporioidesIC5011.38 µg/mL researchgate.net
2-chloromethyl-1H-benzimidazole derivative (7f)Botrytis cinereaIC5013.36 µg/mL researchgate.net

The broad-spectrum antimicrobial activity of benzimidazole derivatives is attributed to several mechanisms of action. A primary proposed mechanism is the inhibition of essential microbial enzymes. Research suggests that these compounds can act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair. ekb.eg

Another significant target is tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme essential for bacterial tRNA modification. mdpi.com Molecular docking studies on S-alkyl benzimidazole-thienopyrimidines have shown a high affinity for TrmD isolated from P. aeruginosa, suggesting that inhibition of this enzyme is a key part of their antibacterial action. mdpi.com Benzimidazoles are also known to interact with microbial DNA. Their structural similarity to purine (B94841) nucleotides allows them to interfere with nucleic acid synthesis. Some derivatives have been shown to bind to the minor groove of DNA, which can disrupt cellular processes. nih.gov

Anticancer/Cytotoxic Potency in Cellular Models

Beyond their antimicrobial effects, this compound derivatives have emerged as a promising class of anticancer agents. Numerous in vitro studies have demonstrated their ability to inhibit the proliferation of a wide array of cancer cell lines.

The cytotoxic activity of these compounds has been evaluated against numerous human cancer cell lines, including those from breast, colon, liver, and prostate cancers, as well as leukemia.

For example, a bromo-derivative of benzimidazole (compound 5) showed significant cytotoxic activity against MCF-7 (breast), DU-145 (prostate), and H69AR (lung) cancer cells, with IC50 values of 17.8 ± 0.24, 10.2 ± 1.4, and 49.9 ± 0.22 μg/mL, respectively. nih.gov Substituted thiourea derivatives have also proven highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cell lines, with some compounds displaying IC50 values under 10 µM. semanticscholar.org Furthermore, novel benzimidazole derivatives have been shown to induce significant apoptosis in HepG2 liver cancer cells. nih.gov

The table below summarizes the cytotoxic potency of various derivatives against different cancer cell lines.

Compound TypeCancer Cell LineActivity Measurement (IC50)ResultSource
Bromo-derivative (Compound 5)MCF-7 (Breast)IC5017.8 ± 0.24 µg/mL nih.gov
Bromo-derivative (Compound 5)DU-145 (Prostate)IC5010.2 ± 1.4 µg/mL nih.gov
3,4-dichloro-phenyl thiourea derivative (Compound 2)SW480, SW620 (Colon); PC3 (Prostate); K-562 (Leukemia)IC501.5 to 8.9 µM semanticscholar.org
4-CF3-phenyl thiourea derivative (Compound 8)SW480, SW620 (Colon); PC3 (Prostate); K-562 (Leukemia)IC50≤ 10 µM semanticscholar.org
Benzimidazole derivative (Compound 10)A549 (Lung)IC503.31 µM mdpi.com
Benzimidazole derivative (Compound 13)MDA-MB-231 (Breast)IC502.90 µM mdpi.com
1-aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea (Compound 7i)A549, HCT-116, PC-3IC501.11 - 1.98 µM researchgate.net

The anticancer effects of this compound derivatives are largely mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle.

Studies have shown that these compounds can trigger apoptosis in cancer cells through both intrinsic and extrinsic pathways. For instance, certain thiourea derivatives were found to be strong inducers of apoptosis, with one compound inducing late apoptosis in 95–99% of colon cancer cells. semanticscholar.org Other benzimidazole derivatives were shown to significantly increase the activity of caspase-3, a key executioner enzyme in the apoptotic cascade, in liver cancer cells. nih.gov Research on imatinib-resistant chronic myeloid leukemia cells revealed that benzimidazole derivatives overcome resistance by inducing apoptosis. nih.gov

In addition to apoptosis, these compounds can disrupt the normal progression of the cell cycle. A bromo-substituted benzimidazole derivative was found to cause a significant increase in the population of cancer cells in the G2/M phase, effectively arresting cell division. nih.gov Similarly, two other benzimidazole derivatives induced apoptosis by arresting liver cancer cells in the G1 phase, an effect confirmed by the increased expression of the p21 protein, a key regulator of the cell cycle. nih.gov

Specific Molecular Target Interactions (e.g., Epidermal Growth Factor Receptor (EGFR) Inhibition, Tubulin Polymerization Interference)

Derivatives of this compound have been identified as potent agents capable of interacting with specific molecular targets crucial in disease pathology, notably in oncology.

Epidermal Growth Factor Receptor (EGFR) Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy due to its role in cell proliferation and survival. nih.gov Benzimidazole derivatives have been explored as EGFR inhibitors. nih.govrsc.org For instance, certain benzimidazole/1,2,3-triazole hybrids have been designed and evaluated for their antiproliferative actions via the EGFR pathway. nih.gov Studies have shown that the benzimidazole scaffold can serve as a foundation for potent EGFR inhibitors, with some derivatives exhibiting inhibitory effects greater than the established drug erlotinib. nih.gov Molecular docking studies support these findings, indicating that benzimidazole derivatives can form strong binding interactions within the EGFR active site. nih.gov The versatility of the benzimidazole structure allows it to mimic other biological molecules, contributing to its affinity for various receptors. nih.gov

Tubulin Polymerization Interference: Tubulin, the protein subunit of microtubules, is another critical target for anticancer drugs. Interference with tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. Several studies have highlighted the ability of this compound derivatives, particularly hydrazones and ureas, to inhibit tubulin polymerization. nih.govnih.govnih.govnih.gov

Research on 1H-benzimidazol-2-yl hydrazones demonstrated that these compounds can slow down tubulin polymerization and extend the nucleation phase, an effect comparable to the known inhibitor nocodazole. nih.govnih.govresearchgate.netmdpi.com Molecular docking studies suggest that these derivatives bind to the colchicine (B1669291) binding site on the β-tubulin subunit, which prevents the conformational changes necessary for microtubule assembly. nih.govnih.govmdpi.com The substitution pattern on the phenyl ring of the hydrazone moiety has been shown to influence the inhibitory activity significantly. nih.govnih.gov Similarly, a series of benzimidazole-2-urea derivatives were identified as novel β-tubulin inhibitors that potently suppress the proliferation of various human cancer cell lines and induce G2/M phase cell cycle arrest. nih.gov

Table 1: Tubulin Polymerization Inhibition by 1H-Benzimidazol-2-yl-hydrazone Derivatives
CompoundSubstituent GroupActivityReference
1iTrimethoxy substitutedShowed IC50 similar to podophyllotoxin (B1678966) in MCF-7 and AR-230 cell lines. nih.gov
1jHydroxy and methoxy (B1213986) substitutedShowed IC50 similar to podophyllotoxin in MCF-7 and AR-230 cell lines. nih.gov
1kHydroxy and methoxy substitutedShowed IC50 similar to podophyllotoxin in MCF-7 and AR-230 cell lines. nih.gov
5dMethyl group on benzimidazole ring, colchicine-like fragmentPrevented tubulin aggregation and blocked mitosis in MDA-MB-231 cells. nih.gov

Antioxidant Properties and Radical Scavenging Activity

The antioxidant potential of this compound derivatives has been thoroughly investigated through various in vitro models, demonstrating their capacity to neutralize harmful free radicals.

In Vitro Assays for Antioxidant Capacity (e.g., DPPH, H2O2, NO Radical Scavenging, Ferric Reducing Antioxidant Power)

A range of assays has been employed to quantify the antioxidant and radical scavenging capabilities of these compounds. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used, where the antioxidant donates a hydrogen atom to the DPPH radical, causing a color change that can be measured spectrophotometrically. hueuni.edu.vnias.ac.in Studies on 1H-benzimidazol-2-yl hydrazones have shown significant scavenging activity against stable free radicals like DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). nih.gov

Furthermore, these derivatives have been evaluated for their ability to scavenge other reactive oxygen species such as hydrogen peroxide (H2O2) and nitric oxide (NO) radicals. colab.wsias.ac.in The Ferric Reducing Antioxidant Power (FRAP) assay, which measures the direct reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by antioxidants, has also been utilized to confirm their reducing capacity. colab.wsias.ac.inresearchgate.net Research has consistently shown that certain derivatives, particularly those with dihydroxy substitutions, are highly effective radical scavengers across multiple assay systems. nih.gov

Table 2: In Vitro Antioxidant Activity of 1H-Benzimidazol-2-yl-hydrazone Derivatives
CompoundSubstituent GroupAssayFindingReference
5b2,3-dihydroxyDPPH, ABTS, Iron-induced oxidative damageMost effective radical scavenger in all systems. nih.gov
5d3,4-dihydroxyDPPH, ABTS, Iron-induced oxidative damageMost effective radical scavenger in all systems. nih.gov
1lmeta-hydroxy and para-methoxyHORAC (Hydroxyl Radical Averting Capacity)High HORAC value, comparable to known phenolic antioxidants. nih.gov
1b-edi/trihydroxy phenylHORAC (Hydroxyl Radical Averting Capacity)High HORAC value, comparable to known phenolic antioxidants. nih.gov

Role of Metal Complexation in Enhancing Antioxidant Efficacy

A significant strategy to enhance the antioxidant properties of thiourea derivatives involves their complexation with metal ions. Studies on metal complexes of related benzothiazole-thiourea ligands have demonstrated that coordination with metals like copper(II), cobalt(II), and nickel(II) can substantially improve antioxidant activity compared to the free ligand. ias.ac.incolab.wsias.ac.in

The results from DPPH, H2O2, NO radical scavenging, and FRAP assays consistently indicate that the metal complexes exhibit superior antioxidant potential. colab.wsias.ac.in Among the various metal complexes synthesized, copper(II) complexes have often been identified as the most potent antioxidants. ias.ac.incolab.wsias.ac.in This enhanced activity is attributed to the influence of the metal ion on the electronic properties of the ligand, facilitating more effective radical scavenging. Similarly, various metal complexes of benzimidazole derivatives, including those with Cu(II), Zn(II), Ni(II), and Ag(I), have been synthesized and evaluated, with the complexes generally showing better activity than the free ligands. nih.gov

Anthelmintic Activity Studies (In Vitro and Non-Human In Vivo Models)

Benzimidazoles are a well-established class of anthelmintic drugs. Research into novel this compound derivatives continues to yield promising candidates for combating parasitic infections. In vitro studies have demonstrated the potent activity of these compounds against various helminths.

For example, new series of 1H-benzimidazol-2-yl hydrazones have been tested against the encapsulated larvae of Trichinella spiralis. These studies revealed that several derivatives were more active than the clinically used drugs albendazole (B1665689) and ivermectin. nih.gov Certain dihydroxy-substituted hydrazones were found to be 100% effective in killing parasitic larvae after a 24-hour incubation period. nih.gov The mechanism of this anthelmintic action is believed to be mediated through the inhibition of tubulin polymerization in the parasite, consistent with the known mechanism of other benzimidazole anthelmintics. researchgate.net Other studies have evaluated benzimidazole derivatives against parasites such as Toxocara canis larvae and Hymenolepis nana adults, with some compounds showing higher efficacy than albendazole. researchgate.net

Table 3: Anthelmintic Activity of 1H-Benzimidazol-2-yl-hydrazone Derivatives against Trichinella spiralis (In Vitro)
CompoundSubstituent GroupEffectivenessReference
5b2,3-dihydroxy100% effectiveness after 24 hours (at 50 and 100 µg/ml). nih.gov
5d3,4-dihydroxy100% effectiveness after 24 hours (at 50 and 100 µg/ml). nih.gov
7j2-(3-hydroxybenzylidene)-1-(5(6)-methyl-1H-benzimidazol-2-yl)hydrazone100% effectiveness after 24 hours. researchgate.net
7i2-(3-hydroxybenzylidene)-1-(1H-benzimidazol-2-yl)hydrazone100% effectiveness after 24 hours. researchgate.net

Anti-Inflammatory Potential and Related Enzymatic Pathways (e.g., Cyclooxygenase-2 (COX-2) Inhibition)

The anti-inflammatory properties of this compound derivatives have also been a focus of investigation. Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, are key mediators of this process and primary targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.govdergipark.org.tr

Research has explored the synthesis of various benzimidazole derivatives and their evaluation as anti-inflammatory agents. researchgate.net These studies often involve assessing the compounds' ability to inhibit COX enzymes. nih.gov For instance, certain 1,4-benzoxazine derivatives, which share structural similarities, have shown optimal and selective COX-2 inhibition with low micromolar IC50 values. rsc.org While direct studies on this compound for COX-2 inhibition are part of a broader search for novel anti-inflammatory agents, the benzimidazole scaffold itself is recognized as a privileged structure in the design of compounds targeting a variety of enzymes involved in inflammation. dergipark.org.trresearchgate.net In vivo models, such as the carrageenan-induced paw edema model, have been used to confirm the anti-inflammatory effects of these types of compounds. nih.govresearchgate.net

Table 4: Anti-Inflammatory Activity of a Benzimidazole Derivative
CompoundModelFindingReference
2-((1H-benzo[d]imiadazol-2-yl) thio)-1-3, 5-diphenyl-1h-pyrazol-1-yl)ethanoneFreund's Complete Adjuvant-induced arthritis in ratsSignificantly reduced paw edema and inflammatory markers (TNF-α, IL-6, and PGE2). researchgate.net

Computational and Theoretical Investigations on 1h Benzimidazol 2 Ylthiourea and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1H-benzimidazol-2-ylthiourea to understand their stability, reactivity, and spectroscopic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant parameter.

A small HOMO-LUMO gap indicates that a molecule is more polarizable and has higher chemical reactivity, suggesting it can be a "soft" molecule. researchgate.net Conversely, a large energy gap implies high stability and lower chemical reactivity, characteristic of a "hard" molecule. For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring, while the LUMO can be distributed across different parts of the molecule depending on the substituents. dergipark.org.tr For instance, in one study on a substituted benzimidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.4871 eV, indicating significant charge transfer within the molecule. irjweb.comirjweb.com In another study, a compound showing a small HOMO-LUMO gap of 2.158 eV was identified as the most promising antioxidant among the synthesized benzimidazole derivatives, correlating with its high softness value. researchgate.net This analysis of the FMO energy gap is vital for predicting the bioactivity of this compound derivatives.

Table 1: Frontier Molecular Orbital (FMO) Parameters and Their Significance

ParameterDescriptionSignificance in Chemical Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the molecule's ability to donate an electron. Higher energy suggests a better electron donor.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's ability to accept an electron. Lower energy suggests a better electron acceptor.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.A smaller gap is associated with higher chemical reactivity, lower kinetic stability, and higher polarizability.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for identifying the reactive sites of a molecule for both electrophilic and nucleophilic attacks. It provides a visual representation of the charge distribution on the molecule's surface. nih.govnih.gov The MESP map displays regions of negative potential (typically colored in shades of red and yellow), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in blue), which are electron-deficient and prone to nucleophilic attack. nih.gov

For benzimidazole-containing compounds, MESP analysis often reveals that the negative potential is localized over electronegative atoms, such as nitrogen and oxygen (or sulfur in the case of thiourea). nih.govresearchgate.net For example, in the fungicide benomyl, which contains a benzimidazole core, the negative regions are primarily located over the carbonyl groups. nih.gov The regions of positive potential are generally found around hydrogen atoms. nih.gov This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are fundamental to the molecule's interaction with biological targets.

Natural Bond Orbital (NBO) Analysis for Electron Transfer Characteristics

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer and delocalization of electron density within a molecule. rajpub.com It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater electron delocalization, which contributes to the molecule's stability. This analysis can confirm the presence of intramolecular hydrogen bonding and other stabilizing interactions within the structure of this compound and its derivatives.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. ukm.my It is extensively used in drug discovery to understand the binding mechanisms and predict the affinity of potential drug candidates.

Prediction of Binding Modes and Affinities with Biological Macromolecules

Molecular docking simulations have been successfully applied to various benzimidazole derivatives to predict their binding modes and affinities with a range of biological targets. ukm.mynih.gov These studies often reveal that the benzimidazole scaffold can participate in crucial interactions within the active site of a protein. For example, docking studies of benzimidazole derivatives with the Epidermal Growth Factor Receptor (EGFR) have shown that the nitrogen atoms of the benzimidazole ring can act as hydrogen bond acceptors, mimicking the binding of ATP. ukm.my

The binding affinity is typically reported as a docking score or binding energy (e.g., in kcal/mol), where a more negative value indicates a stronger and more favorable interaction. ukm.myijnc.ir For a series of 2-pyridylbenzimidazole derivatives targeting the CB1 cannabinoid receptor, several compounds exhibited high affinities in the nanomolar range. mdpi.com The docking results showed these compounds adopting a specific conformation within the receptor's active site, highlighting the importance of the benzimidazole core in the binding. mdpi.com Similarly, docking studies on benzimidazole-chalcone derivatives against Aurora B kinase, a target in hepatocellular carcinoma, predicted binding affinities (ΔG) as favorable as -8.0 kcal/mol for newly designed analogs. ijnc.ir

Table 2: Representative Molecular Docking Studies of Benzimidazole Derivatives

Derivative ClassBiological TargetKey Findings
Benzimidazole-ThienopyrimidinestRNA (Guanine37-N1)-methyltransferase (TrmD)High affinity to the inhibitor's binding site was observed, suggesting a potential antibacterial mechanism. mdpi.com
2-PyridylbenzimidazolesCB1 Cannabinoid ReceptorCompounds displayed high binding affinities (Ki values in the nanomolar range), with the benzimidazole scaffold playing a key role in the interaction. mdpi.com
Benzimidazole-ChalconesAurora B KinaseDesigned analogs showed strong binding affinities (ΔG values up to -8.0 kcal/mol), indicating potential as anticancer agents. ijnc.ir
Keto- and Amino-benzimidazolesEpidermal Growth Factor Receptor (EGFR)Keto-benzimidazoles showed high binding affinities, with interactions involving hydrogen bonding and hydrophobic forces. ukm.my

Elucidation of Specific Receptor Interactions (e.g., tRNA Methyltransferase, Ribosomal RNA)

Molecular docking has been instrumental in elucidating the specific interactions between benzimidazole derivatives and key biological targets like tRNA and rRNA. One of the promising mechanisms for new antibacterial agents is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD). mdpi.com A study on heterocyclic hybrids containing both thieno[2,3-d]pyrimidine (B153573) and benzimidazole moieties demonstrated a high affinity for the TrmD enzyme from Pseudomonas aeruginosa in molecular docking simulations. mdpi.com The most active compound in this series showed the best binding affinity, correlating well with its observed antimicrobial activity. mdpi.com These findings highlight the potential of the benzimidazole scaffold in the design of novel TrmD inhibitors.

Furthermore, while direct docking studies of this compound with ribosomal RNA were not prominently found, the general principles of RNA-ligand interactions are well-studied. Aminoglycoside derivatives, for instance, are known to interact with ribosomal RNA. nih.gov Molecular dynamics simulations have been used to understand these interactions at the eukaryotic rRNA decoding site. nih.gov Given the structural features of this compound, including its hydrogen bond donors and acceptors, it is plausible that it could interact with the complex folded structures of rRNA, a hypothesis that can be effectively explored through computational docking and simulation methods.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR studies have been instrumental in predicting their therapeutic potential and guiding the synthesis of new, more active molecules. These studies typically involve the generation of various molecular descriptors and the development of statistically robust models.

Research on benzimidazole derivatives has utilized QSAR to explore their antifungal and anticancer activities. pnrjournal.comnih.govvjs.ac.vn For instance, in the development of antifungal agents, 2D-QSAR models have been constructed using multiple linear regression (MLR) to correlate the antifungal efficacy of aryl benzimidazole derivatives with specific molecular descriptors. pnrjournal.com These models have demonstrated statistical significance, with high correlation coefficients (r²) and predictive abilities (pred_r²). pnrjournal.com

Key molecular descriptors that have been found to govern the biological activity of benzimidazole derivatives include lipophilicity (logP), dipole moment (DM), and surface area grid (SAG). nih.gov Additionally, thermodynamic parameters such as dipole-dipole energy and total energy, along with electronic parameters like the energy of the Lowest Unoccupied Molecular Orbital (LUMO), have shown significant correlation with the antiprotozoal activity of 1H-benzimidazole derivatives. researchgate.net

The general approach in these QSAR studies involves dividing a dataset of compounds into a training set, used for model generation, and a test set, used for validating the predictive power of the model. pnrjournal.comnih.gov The statistical quality of the developed QSAR models is often assessed using parameters like the square of the correlation coefficient (r²), the square of the cross-validation correlation coefficient (q²), the F-test value, and the predicted residual sum of squares (PRESS). pnrjournal.com

Below is an interactive data table summarizing typical descriptors and statistical parameters used in QSAR studies of benzimidazole derivatives.

Descriptor Type Specific Descriptor Significance in Activity Typical Statistical Parameters Model Type
PhysicochemicalLipophilicity (logP)Influences membrane permeability and target interaction. nih.govr², q²2D-QSAR
ElectronicDipole Moment (DM)Relates to the polarity and electrostatic interactions of the molecule. nih.govF-test2D-QSAR
StericSurface Area Grid (SAG)Describes the molecular size and shape, affecting binding to the target. nih.govpred_r²2D/3D-QSAR
ThermodynamicTotal EnergyIndicates the stability of the molecule. researchgate.netPRESS3D-QSAR
Quantum ChemicalLUMO EnergyRelates to the electron-accepting ability of the molecule. researchgate.net-2D/3D-QSAR

These QSAR models provide valuable insights into the structural requirements for the biological activity of this compound and its analogs, thereby accelerating the drug discovery process.

Tautomerism and Conformational Analysis

The structural and electronic properties of this compound are significantly influenced by tautomerism and conformational flexibility. These phenomena are crucial for understanding its chemical reactivity and biological interactions.

Tautomerism:

This compound can exist in different tautomeric forms due to the migration of a proton. The primary form of tautomerism in the benzimidazole ring is annular tautomerism, which involves the movement of the proton between the two nitrogen atoms (N1 and N3) of the imidazole (B134444) ring. encyclopedia.pub This results in two degenerate tautomers, this compound and 3H-benzimidazol-2-ylthiourea.

Furthermore, the thiourea (B124793) moiety can exhibit keto-enol like tautomerism, existing in either a thione (C=S) or a thiol (C-S-H) form. This, combined with the annular tautomerism of the benzimidazole ring, gives rise to several possible tautomeric structures. Theoretical studies on related 2-substituted benzimidazoles have explored the relative stabilities of such tautomers. nih.gov For 2-mercaptobenzimidazole, for instance, the thione isomer has been shown to be the more stable form. encyclopedia.pub

Solution-state NMR studies of 2-benzimidazolylthioureas have provided insights into their tautomeric behavior in different solvents. researchgate.net The chemical shifts of the N-H protons are sensitive to the electronic environment and can indicate the predominant tautomeric form. researchgate.net

The potential tautomeric forms of this compound are illustrated in the table below.

Tautomeric Form Description Key Structural Feature
1H-ThioneAnnular proton on N1, thiourea as thioneBenzimidazole N1-H, Thiourea C=S
3H-ThioneAnnular proton on N3, thiourea as thioneBenzimidazole N3-H, Thiourea C=S
1H-ThiolAnnular proton on N1, thiourea as thiolBenzimidazole N1-H, Thiourea C-SH
3H-ThiolAnnular proton on N3, thiourea as thiolBenzimidazole N3-H, Thiourea C-SH

Conformational Analysis:

The conformational flexibility of this compound primarily arises from the rotation around the single bond connecting the benzimidazole ring and the thiourea group. This rotation can lead to different spatial arrangements of the two moieties relative to each other.

Computational studies, often employing Density Functional Theory (DFT), are used to investigate the conformational preferences of benzimidazole derivatives. researchgate.netnih.gov These studies can determine the most stable conformations by calculating the potential energy surface as a function of the dihedral angle between the ring and the substituent.

For 2-substituted benzimidazoles, the planarity of the benzimidazole ring system is a key structural feature. researchgate.net However, the thiourea side chain can adopt different orientations. Intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. For example, in some N'-substituted 2-benzimidazolylthioureas, an intramolecular hydrogen bond between a proton on the thiourea nitrogen and one of the benzimidazole nitrogens can lead to a more planar and rigid structure. researchgate.net The specific conformation adopted can influence the molecule's ability to bind to a biological target.

Structure Activity Relationship Sar Investigations of 1h Benzimidazol 2 Ylthiourea Derivatives

Impact of Substituent Modifications on Observed Biological Activities

The biological activity of 1H-benzimidazol-2-ylthiourea derivatives can be significantly modulated by the introduction of different functional groups at various positions on the benzimidazole (B57391) ring and the terminal phenyl ring of the thiourea (B124793) moiety. These modifications can influence the compound's electronic properties, lipophilicity, steric hindrance, and hydrogen bonding capacity, all of which play a role in its interaction with biological targets.

Substitutions on the Benzimidazole Ring:

Modifications at the N-1, C-5, and C-6 positions of the benzimidazole nucleus have been shown to be critical for tuning the biological activity. For instance, the introduction of N-alkyl groups can influence the compound's pharmacokinetic properties. nih.gov SAR studies on related benzimidazole derivatives have demonstrated that substitutions at the 5- and 6-positions can enhance interactions with viral proteins or improve pharmacokinetic properties such as absorption and stability. Specifically, the presence of halo-substituents at the 5-position has been associated with promising broad-spectrum antimicrobial activity. mdpi.com

In the context of antimicrobial activity, N-alkylation of 2-substituted-1H-benzimidazole derivatives has been explored. Studies have shown that compounds with specific N-alkyl groups exhibit potent activity against certain bacterial strains, including E. coli. nih.gov For example, N-alkyl-2-substituted-1H-benzimidazole derivatives have been evaluated for their activity against a TolC mutant strain of E. coli. nih.gov

Substitutions on the Phenyl Ring of the Thiourea Moiety:

The nature and position of substituents on the terminal phenyl ring of the thiourea group also play a significant role in determining the biological activity. Electron-donating and electron-withdrawing groups can alter the electronic distribution of the entire molecule, thereby affecting its binding affinity to target enzymes or receptors.

For instance, in a series of benzimidazole derivatives bearing a hydrazone moiety, a structure-activity relationship study revealed a connection between the electronic properties of the substituents and the observed antibacterial activity. nih.gov While not directly this compound derivatives, these findings suggest that similar electronic effects could be at play.

The following table summarizes the impact of various substituents on the antimicrobial activity of selected benzimidazole derivatives, providing insights that can be extrapolated to the this compound scaffold.

Compound IDBenzimidazole Substituent (Position)Phenylthiourea Substituent (Position)Target OrganismActivity (MIC in µg/mL)
64a H4-ChloroS. aureus17-29 mm (inhibition zone)
64b H4-NitroE. coli17-29 mm (inhibition zone)
64c H2,4-DichloroP. aeruginosaModerate Activity

Data compiled from related benzimidazole SAR studies. nih.gov

In the realm of anticancer activity, novel benzimidazole thiourea derivatives have been designed and synthesized based on the structure of existing drugs like sorafenib. nih.gov These studies have shown that lipophilic moieties with varying bulkiness in the deep hydrophobic pocket can lead to better hydrophobic interactions and enhanced antitumor activity. nih.gov For example, certain derivatives have demonstrated substantial activity against leukemia cell lines. nih.gov

The table below illustrates the anticancer activity of some benzimidazole-thiourea derivatives against specific cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineActivity (IC50 in µM)
7i Benzimidazole traded for pyridine, lipophilic moietiesLeukemia (various)0.063 - 0.44
7j Benzimidazole traded for pyridine, lipophilic moietiesLeukemia (various)0.063 - 0.44
7l Benzimidazole traded for pyridine, lipophilic moietiesLeukemia (HL-60(TB), SR)Outperformed sorafenib

Data from a study on novel benzimidazole thiourea derivatives. nih.gov

Furthermore, antiviral studies on benzimidazole derivatives have highlighted the importance of substitutions at the 1- and 2-positions for activity against a range of viruses, including Respiratory Syncytial Virus (RSV). nih.govresearchgate.net

Stereochemical Influences on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of a drug. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), can interact differently with chiral biological targets such as enzymes and receptors. This can lead to one enantiomer exhibiting the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects.

While specific studies focusing solely on the stereochemical influences of chiral this compound derivatives are not extensively documented in the reviewed literature, the general principles of stereochemistry in drug action are highly relevant. If a chiral center is introduced into the this compound scaffold, for example, through a chiral substituent on the benzimidazole ring or the thiourea side chain, it is highly probable that the resulting enantiomers will display different biological activity profiles.

The differential activity of enantiomers often arises from the requirement of a precise three-point attachment to the active site of a biological target. One enantiomer may be able to achieve this optimal binding, leading to a biological response, while its mirror image cannot.

For other classes of compounds, the importance of stereochemistry has been well-established. For instance, in a study on nature-inspired 3-Br-acivicin isomers, only the (5S, αS) isomers displayed significant antiplasmodial activity, suggesting that their uptake might be mediated by a stereoselective transport system. This highlights that stereochemistry can affect not only target binding but also the absorption and distribution of a drug.

Future research into chiral this compound derivatives should, therefore, include the separation and biological evaluation of individual enantiomers to fully elucidate their therapeutic potential and to identify the more potent and potentially safer stereoisomer.

Pharmacophore Identification and Lead Optimization Principles

Pharmacophore modeling is a computational technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. researchgate.netdovepress.com A pharmacophore model serves as a 3D template for searching for new, structurally diverse, yet functionally similar molecules. researchgate.netdovepress.com

For benzimidazole derivatives, pharmacophore models have been developed for various biological targets. nih.gov A typical pharmacophore for a benzimidazole-based compound might include features such as:

Hydrogen Bond Acceptors and Donors: The nitrogen atoms in the benzimidazole ring and the sulfur and nitrogen atoms of the thiourea moiety can act as hydrogen bond acceptors and donors, respectively. These interactions are often crucial for anchoring the molecule in the active site of a target protein.

Aromatic Rings: The benzimidazole ring system and the terminal phenyl group are hydrophobic and can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the target protein.

Hydrophobic Features: Alkyl or other nonpolar substituents can contribute to hydrophobic interactions, which are important for binding affinity.

A pharmacophore model for farnesoid X receptor (FXR) agonists based on benzimidazole derivatives was identified as HHHRR, consisting of three hydrophobic features (H) and two aromatic rings (R). nih.gov

Once a pharmacophore model is established, it can guide the process of lead optimization . Lead optimization is the iterative process of modifying the structure of a promising lead compound to improve its activity, selectivity, and pharmacokinetic properties. The principles of lead optimization for this compound derivatives would involve:

Scaffold Hopping: Replacing the benzimidazole core with other heterocyclic systems while maintaining the key pharmacophoric features.

Substituent Modification: Systematically altering the substituents on the benzimidazole and phenyl rings to enhance binding affinity and selectivity. This could involve changing the size, lipophilicity, and electronic properties of the substituents.

Conformational Restriction: Introducing conformational constraints into the molecule to lock it into its bioactive conformation, which can lead to increased potency and selectivity.

By applying these principles, guided by SAR data and pharmacophore models, it is possible to rationally design and synthesize novel this compound derivatives with improved therapeutic profiles.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Discoveries

Research into 1H-benzimidazol-2-ylthiourea and its derivatives has made significant academic contributions, particularly in the realm of medicinal chemistry. The benzimidazole (B57391) core is a privileged structure, and its combination with the thiourea (B124793) moiety has yielded compounds with a wide array of biological activities. nih.govmdpi.com Key discoveries are centered on the synthesis of novel derivatives and the evaluation of their therapeutic potential, most notably as anticancer and antimicrobial agents. nih.govvinhuni.edu.vn

Anticancer Activity: A primary focus of research has been the development of benzimidazole-thiourea derivatives as potential anticancer agents. researchgate.net Studies have shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines. researchgate.netnih.gov For instance, certain novel urea (B33335) and thiourea derivatives of benzimidazole have demonstrated significant cytotoxicity against breast cancer cell lines, such as MCF-7, by activating caspases 3 and 7. researchgate.net The mechanism of action for many of these compounds involves the inhibition of crucial cellular processes. Some derivatives act as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division. nih.govresearchgate.net Others have been designed as multi-kinase inhibitors, targeting enzymes like VEGFR-2 and B-Raf, which are critical for tumor growth and vascularization. nih.gov Structure-activity relationship (SAR) studies have been instrumental in optimizing the anticancer potency of these molecules. researchgate.netnih.gov

Antimicrobial and Antifungal Activity: The benzimidazole scaffold is a component of several commercial fungicides. nih.gov Derivatives of this compound have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com The mechanism often involves inhibiting microbial growth by interfering with essential biosynthetic pathways. nih.gov For example, some benzimidazole compounds inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. nih.gov Research has also explored their efficacy against various fungal strains, with some synthetic analogues showing inhibitory activity comparable to or even exceeding that of established antifungal drugs like thiabendazole. nih.gov

Other Biological Activities: Beyond cancer and microbial infections, research has uncovered a range of other potential therapeutic applications. These include antiviral, anthelmintic, anti-inflammatory, and antioxidant activities. vinhuni.edu.vnnih.govindexcopernicus.com The structural similarity of benzimidazoles to purines allows them to interact with a wide variety of biopolymers, leading to this diverse pharmacological profile. nih.gov

Emerging Research Avenues for this compound Analogues

The foundational research on this compound has paved the way for several exciting and emerging avenues of investigation focused on its analogues. Future work is aimed at enhancing efficacy, overcoming resistance, and exploring novel therapeutic applications.

Development of Hybrid Molecules: A promising strategy involves the creation of hybrid molecules that combine the benzimidazole-thiourea scaffold with other pharmacologically active moieties. This approach aims to develop multifunctional agents with synergistic or dual modes of action. For example, incorporating moieties known for their potent biological activities could lead to compounds with enhanced anticancer or antimicrobial profiles. nih.gov

Targeting Novel Biological Pathways: While much research has focused on established targets like tubulin and various kinases, future studies are expected to explore the interaction of this compound analogues with novel biological pathways implicated in disease. nih.govnih.gov Identifying new protein targets could unlock treatments for a wider range of conditions and provide alternatives for drug-resistant diseases. nih.gov The development of derivatives as selective inhibitors for enzymes like histone deacetylase (HDAC) or as modulators of specific cellular signaling cascades represents a significant area for future exploration.

Overcoming Drug Resistance: A critical challenge in both cancer and infectious disease treatment is the development of drug resistance. Future research will likely focus on designing this compound analogues that can circumvent common resistance mechanisms. This could involve creating compounds that are not recognized by efflux pumps or that target pathways not currently affected by resistance mutations. nih.govmdpi.com

Exploration of New Therapeutic Areas: The diverse biological activities reported for benzimidazole derivatives suggest that their therapeutic potential is not yet fully realized. vinhuni.edu.vnindexcopernicus.com Emerging research may investigate the efficacy of these compounds in other areas, such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. mdpi.com For instance, the antioxidant properties of some derivatives could be harnessed for conditions associated with oxidative stress. nih.gov

Methodological Advancements in Characterization and Computational Studies

Progress in the study of this compound and its derivatives has been significantly propelled by advancements in analytical and computational methodologies. These tools provide deeper insights into the compounds' structure, mechanism of action, and potential as drug candidates.

Advanced Spectroscopic and Structural Characterization: The precise structures of newly synthesized benzimidazole-thiourea derivatives are routinely confirmed using a suite of advanced spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR), mass spectrometry, and infrared (IR) spectroscopy, which together provide a comprehensive structural elucidation. researchgate.netrsc.org For definitive three-dimensional structural information, single-crystal X-ray diffraction analysis is employed, offering detailed data on bond lengths, angles, and molecular conformation. rsc.orgnih.gov

Computational Chemistry and Molecular Modeling: Computational studies have become an indispensable part of the drug design and discovery process for these compounds. nih.gov

Molecular Docking: This technique is widely used to predict the binding orientation and affinity of a ligand (the benzimidazole derivative) to the active site of a target protein. nih.govnih.gov It helps in understanding the key interactions, such as hydrogen bonds and hydrophobic contacts, that govern the compound's biological activity and aids in rational drug design.

Density Functional Theory (DFT): DFT calculations are utilized to investigate the electronic structure, molecular geometry, and reactivity of these molecules. nih.gov This method can provide insights into properties like molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding the compound's reactivity and interaction capabilities. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations offer a dynamic view of the ligand-protein complex, assessing its stability over time. mdpi.com These simulations can reveal conformational changes and the persistence of key interactions within the binding site, providing a more realistic model of the biological environment. mdpi.com

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues. ijcrt.org By evaluating factors like oral bioavailability, blood-brain barrier penetration, and potential toxicity early in the discovery process, researchers can prioritize compounds with more favorable drug-like properties. researchgate.netijcrt.org

These methodological advancements are accelerating the pace of research, enabling a more efficient and targeted design of novel this compound analogues with improved therapeutic profiles.

Q & A

Q. What are the common synthetic routes for 1H-benzimidazol-2-ylthiourea, and how are intermediates characterized?

The synthesis typically involves cyclization of o-phenylenediamine derivatives with thiourea or its analogs under acidic conditions. For example, a green chemistry approach uses CO₂ and H₂ for benzimidazole cyclization . Key intermediates, such as N'-(arylidene)benzohydrazides, are characterized using FT-IR spectroscopy to confirm functional groups (e.g., N-H stretching at ~3200 cm⁻¹) and NMR (¹H/¹³C) to verify regioselectivity . Thin-layer chromatography (TLC) with hexane:ethyl acetate systems (e.g., Rf = 0.77) is used to monitor reaction progress .

Q. How can hydrogen bonding patterns in this compound derivatives be systematically analyzed?

Hydrogen bonding networks are characterized via single-crystal X-ray diffraction (SCXRD). Graph set analysis (e.g., Etter’s formalism) is applied to classify interactions (e.g., D(2) motifs for dimeric arrangements). For instance, phenol-substituted derivatives exhibit intermolecular O-H···N bonds, validated using software like Mercury or PLATON . IR spectroscopy complements this by identifying N-H and S-H stretching frequencies indicative of hydrogen bonding .

Advanced Research Questions

Q. How can contradictions in reported crystallographic data for this compound derivatives be resolved?

Contradictions may arise from differences in tautomerism, solvent inclusion, or refinement protocols. Cross-validate results using:

  • Multi-technique analysis : Compare SCXRD data with solid-state NMR or DFT-calculated bond lengths.
  • Statistical validation : Apply Hamilton R-factors and check for overfitting using tools like R1/wR2 convergence in SHELXL .
  • Twinned data refinement : Use SHELXL’s TWIN/BASF commands for high-symmetry space groups prone to twinning .

Q. What advanced strategies optimize the tautomerism analysis of benzimidazole-thiourea hybrids?

Tautomeric equilibria (e.g., thione-thiol forms) are studied via:

  • Variable-temperature NMR : Observe chemical shift changes (e.g., δ ~10–12 ppm for S-H protons).
  • SCXRD : Resolve tautomeric forms in the solid state (e.g., 2a/2a’ tautomers in indole-benzimidazole hybrids) .
  • DFT calculations : Compare relative energies of tautomers using Gaussian or ORCA software, referencing solvent effects (e.g., PCM models) .

Q. How do intermolecular interactions influence the supramolecular assembly of this compound crystals?

Systematic analysis involves:

  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., S···H contacts in thiourea derivatives).
  • Energy frameworks : Calculate lattice energies (CrystalExplorer) to assess stability from π-π stacking or hydrogen bonding .
  • Thermal analysis : Correlate melting points (e.g., 209–211°C) with packing efficiency via DSC/TGA .

Q. What methodologies ensure robust validation of crystal structures for novel benzimidazole derivatives?

Follow IUCr guidelines:

  • ADDSYM checks : Detect missed symmetry in SHELXL .
  • H-bond donor/acceptor validation : Use CheckCIF to flag geometric outliers (e.g., D-H···A angles < 120°) .
  • Twinned data handling : Apply the Hooft parameter (y ≈ 0.05) to validate refinement quality .

Methodological Considerations

Q. What experimental designs mitigate synthetic challenges in benzimidazole-thiourea functionalization?

  • Protecting groups : Use Boc or Fmoc to prevent side reactions at N1/N3 positions .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields (~88%) .
  • Post-functionalization : Employ Suzuki-Miyaura coupling for aryl substitutions after cyclization .

Q. How can computational methods predict the bioactivity of this compound derivatives?

  • Molecular docking (AutoDock Vina) : Screen against targets (e.g., kinases) using optimized tautomeric forms.
  • QSAR models : Correlate substituent effects (e.g., Hammett σ values) with activity trends .
  • ADMET prediction : Use SwissADME to assess drug-likeness (e.g., logP < 5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-benzimidazol-2-ylthiourea
Reactant of Route 2
Reactant of Route 2
1H-benzimidazol-2-ylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.